2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-5-3-7-14(9-12)17-21-22-18(23(17)19)25-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOSBSSARFGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, which include antifungal, antibacterial, and anticancer properties. The structural characteristics of this compound, particularly the presence of the triazole ring and the substitution patterns, contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N5OS. Its structure features:
- A triazole ring , which is known for its diverse biological activities.
- Thioacetamide moiety , enhancing its reactivity.
- Substituents such as m-tolyl groups that may improve lipophilicity and facilitate interactions with biological targets.
Antifungal and Antibacterial Properties
Triazole derivatives are widely recognized for their antifungal properties. The compound has shown promise in inhibiting various fungal strains. For instance, studies indicate that triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.
In antibacterial assays, this compound has demonstrated activity against several bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (colon cancer) | 10.5 | Apoptosis induction |
| Similar Triazole Derivative | MCF7 (breast cancer) | 8.0 | Inhibition of proliferation |
Case Studies
- Antiviral Activity : A study explored the antiviral properties of triazole derivatives against Hepatitis C virus (HCV). The compound exhibited significant inhibitory effects on HCV serine protease with an IC50 value lower than conventional antiviral drugs like ribavirin .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the triazole ring can enhance biological activity. Electron-withdrawing groups have been shown to improve inhibitory potential against serine proteases and other enzymes relevant to disease processes .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that it could effectively reduce tumor size in xenograft models while maintaining a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
